5,7-Dibromobenzofuran

Descripción

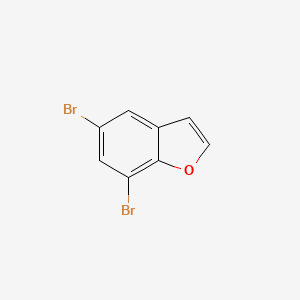

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dibromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOQLLPYOVTNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458835 | |

| Record name | 5,7-dibromobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-08-6 | |

| Record name | 5,7-Dibromobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23145-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-dibromobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Halogenated Benzofuran Scaffolds in Organic Chemistry

Halogenated benzofuran (B130515) scaffolds are of considerable significance in organic chemistry due to the unique properties that halogen atoms impart to the parent molecule. The introduction of halogens, such as bromine, chlorine, or fluorine, onto the benzofuran ring system serves two primary purposes: modulating biological activity and providing versatile synthetic handles for further molecular elaboration. ontosight.aimdpi.com

A key aspect of their importance lies in the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen atom and a nucleophilic site on another molecule. mdpi.comacs.org This interaction can substantially improve the binding affinity of a compound for its biological target, which often translates to enhanced pharmacological activity. mdpi.com Studies have shown that the presence of halogen substituents, particularly bromine, on the benzofuran core can lead to a significant increase in anticancer and antimicrobial properties. rsc.orgmdpi.com For example, some research indicates that benzofurans containing two bromo substituents exhibit greater antimicrobial activity compared to those with a single halogen. rsc.org

From a synthetic standpoint, halogen atoms are exceptionally useful. They serve as reactive sites for a wide array of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions. numberanalytics.comorganic-chemistry.org This allows chemists to regioselectively introduce new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex and diverse libraries of benzofuran derivatives. beilstein-journals.orgresearchgate.netunideb.hu The reactivity of dibrominated benzofurans, for instance, can be controlled to achieve selective functionalization at different positions, making them powerful intermediates in the synthesis of targeted molecules for medicinal chemistry and materials science. organic-chemistry.orgbeilstein-journals.org

Table 2: Impact of Halogenation on Benzofuran Scaffolds

| Feature | Significance |

| Enhanced Bioactivity | Halogenation can significantly increase anticancer and antimicrobial activities. rsc.orgmdpi.com |

| Halogen Bonding | Improves binding affinity to biological targets through non-covalent interactions. mdpi.comacs.org |

| Synthetic Versatility | Bromo and iodo groups act as excellent leaving groups in cross-coupling reactions. numberanalytics.comorganic-chemistry.org |

| Modulation of Properties | Halogens alter the electronic and lipophilic properties of the molecule. mdpi.com |

Overview of Benzofuran Derivatives in Contemporary Research

Direct Bromination Approaches to 5,7-Dibromobenzofuran

Direct bromination of the benzofuran nucleus presents a straightforward route to this compound. However, achieving high regioselectivity is a significant challenge due to the multiple reactive positions on the benzofuran ring. Researchers have developed various methods, including electrochemical and catalyzed approaches, to control the bromination process.

Regioselective Electrochemical Bromination of Benzofuran

Electrochemical methods offer a high degree of control over reaction conditions, making them suitable for regioselective synthesis. The electro-bromination of benzofuran can be fine-tuned by selecting appropriate solvents and bromide salts to yield specific brominated products. researchgate.net

In a notable study, the electrolysis of benzofuran in a solution of acetic acid and water (in a 100:1 ratio) containing ammonium (B1175870) bromide was investigated. researchgate.net Initially, with the passage of 2 faradays per mole (F/mol) of electricity, a smooth substitution occurred at the C(5)-position, affording 5-bromobenzofuran (B130475). researchgate.net Critically, when the amount of electricity was increased to 4 F/mol under similar conditions, this compound was obtained as the sole product. researchgate.net This demonstrates the potential of electrochemical synthesis to selectively produce the desired dibrominated compound by precise control of the electric charge.

Conversely, altering the solvent system to dichloromethane/water (1/1) or a different ratio of acetic acid/water (10/1) with either sodium bromide or ammonium bromide as the electrolyte led exclusively to the formation of 2,3-dibromo-2,3-dihydrobenzofuran, highlighting the critical role of the reaction medium in directing the regiochemical outcome. researchgate.net

| Starting Material | Solvent System | Bromide Salt | Electricity (F/mol) | Major Product |

|---|---|---|---|---|

| Benzofuran | AcOH/H₂O (100/1) | NH₄Br | 2 | 5-Bromobenzofuran |

| Benzofuran | AcOH/H₂O (100/1) | NH₄Br | 4 | This compound |

| Benzofuran | CH₂Cl₂/H₂O (1/1) or AcOH/H₂O (10/1) | NaBr or NH₄Br | Not specified | 2,3-Dibromo-2,3-dihydrobenzofuran |

Catalyzed Bromination Methods

Catalyzed bromination offers an alternative to electrochemical methods for the regioselective synthesis of brominated arenes. Various catalysts and brominating agents can be employed to achieve the desired substitution pattern on the benzofuran ring.

One approach involves the use of N-bromosuccinimide (NBS) as the bromine source, often in the presence of an acid catalyst. researchgate.net For instance, silica-supported sodium hydrogen sulfate (B86663) has been used as a heterogeneous catalyst for the α-bromination of carbonyl compounds with NBS, demonstrating the utility of solid-supported reagents for cleaner reactions. researchgate.net While not directly applied to benzofuran for 5,7-dibromination in the cited literature, this methodology represents a potentially adaptable strategy.

Another avenue is the use of metal-organic frameworks (MOFs) as catalysts. A robust zirconium-based MOF supporting a mono-bipyridyl iron(III) chloride complex has been developed for the oxidative bromination of arenes. rsc.org This system uses hydrogen peroxide as the oxidant and potassium bromide as the bromine source, offering high conversion rates and excellent regioselectivity under mild conditions. rsc.org The confinement of the active sites within the MOF's porous structure can enhance regioselectivity through shape-selective catalysis. rsc.org

Visible-light photoredox catalysis has also emerged as a mild and efficient method for bromination. beilstein-journals.org In this approach, a ruthenium complex, upon excitation by visible light, can generate bromine in situ from a bromide source. beilstein-journals.org This method has been successfully applied to the bromination of phenols and alkenes with high chemical yield and regioselectivity. beilstein-journals.org

Multi-Step Organic Synthesis of the this compound Nucleus

When direct bromination is not feasible or does not provide the desired isomer in sufficient purity, multi-step synthetic sequences are employed. These strategies often involve the construction of the benzofuran ring from acyclic or other cyclic precursors, followed by or incorporating bromination steps.

Cyclization Reactions for Benzofuran Ring Formation with Subsequent Dibromination

A common strategy involves the synthesis of a substituted benzofuran precursor, which is then subjected to bromination. For example, a domino "ring-cleavage-deprotection-cyclization" reaction of 2-alkylidenetetrahydrofurans with boron tribromide can lead to the formation of functionalized benzofurans. acs.orgacs.org This method allows for the introduction of various functionalities that can direct subsequent bromination.

In one synthetic route, a substituted phenol (B47542) can be converted to a benzofuran core, which is then brominated. rsc.org For instance, a mono-protected resorcinol (B1680541) derivative can be alkylated and then undergo cyclodehydration to form a benzofuran core. rsc.org This core can then be subjected to regioselective bromination. rsc.org

Another approach involves the reduction of a nitroalkene precursor, followed by a Nef reaction and acid-mediated cyclization to generate the benzofuran ring. researchgate.net The synthesis of 2-benzyl-5,7-dibromobenzofuran has been achieved with a 78% yield using such a method. researchgate.net

Rap-Stoermer Condensation in the Synthesis of Dibromobenzofurans

The Rap-Stoermer condensation is a classical and effective method for the synthesis of 2-acylbenzofurans. This reaction involves the condensation of a salicylaldehyde (B1680747) with a phenacyl bromide in the presence of a base. sci-hub.semdpi.com

To synthesize this compound derivatives, 3,5-dibromosalicylaldehyde (B1199182) is a key starting material. mdpi.com This aldehyde can be condensed with various phenacyl bromides, often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), to form the corresponding 5,7-dibromo-2-benzoylbenzofurans in good yields (69-79%). sci-hub.semdpi.com This reaction provides a direct route to benzofurans with bromine atoms at the desired 5- and 7-positions. The reaction is versatile and can be performed under various conditions, including solvent-free and using phase-transfer catalysts. researchgate.netresearchgate.net

| Salicylaldehyde Derivative | Phenacyl Bromide Derivative | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Dibromosalicylaldehyde | Phenacyl bromides | DMAP | 5,7-Dibromo-2-benzoylbenzofurans | 69-79% | sci-hub.se |

| 3,5-Dibromosalicylaldehyde | 2-Methoxyphenacyl bromide | DMAP, Na₂CO₃ | 5,7-Dibromo-2-(2-methoxybenzoyl)benzofuran | 57-87% | mdpi.com |

| Substituted salicylaldehydes | α-Haloketones | Triethylamine (TEA) | Benzofuran-2-yl (alkyl/aryl) ketones | 81-97% | researchgate.net |

Derivatization Strategies from the this compound Core

The bromine atoms at the 5- and 7-positions of the benzofuran ring are excellent handles for further functionalization through various cross-coupling reactions. This allows for the synthesis of a wide array of more complex molecules with potential biological or material science applications.

A key derivatization strategy is the Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. sci-hub.se This reaction can be used to introduce alkynyl groups at the 5- and/or 7-positions of the dibromobenzofuran core.

Another important method is the Suzuki reaction, which couples an organoboron compound with an organohalide using a palladium catalyst. This reaction is highly versatile for forming carbon-carbon bonds and can be used to introduce aryl or vinyl substituents. For example, a sequential cross-coupling of bromo-benzofurans with aryl boronic acids has been utilized in the total synthesis of natural products. rsc.org

The Williamson ether synthesis can be employed to modify substituents on the benzofuran scaffold. For instance, if the benzoyl group at the 2-position contains a hydroxyl group, it can be alkylated to form various ether derivatives. mdpi.com This has been demonstrated in the synthesis of 2-salicyloylbenzofuran derivatives bearing diverse O-ether moieties in yields ranging from 60-87%. mdpi.com

Furthermore, derivatization can also occur on side chains attached to the benzofuran nucleus. For example, an acetyl group at the 2-position of this compound can be reacted with dimethylformamide-dimethylacetal to form an enaminone, which can then be used to construct novel heterocyclic rings. researchgate.net

Functionalization at the Benzofuran-2-yl Position

The C2 position of the benzofuran ring is a key site for introducing diverse substituents to modulate the properties of the core structure. Methodologies have been developed to install carbonyl groups, which then serve as precursors for a range of other functional groups and heterocyclic systems.

A prominent method for the synthesis of 2-aroyl-5,7-dibromobenzofurans is the Rap-Stoermer condensation. sci-hub.se This reaction involves the condensation of 5,7-dibromosalicylaldehyde with various α-bromoacetophenones (phenacyl bromides) in the presence of a base. sci-hub.se The use of 4-dimethylaminopyridine (DMAP) and sodium carbonate has been shown to be effective for this transformation, leading to the formation of the benzofuran heterocycle in good yields. sci-hub.se For instance, the reaction of 5,7-dibromosalicylaldehyde with substituted phenacyl bromides provides the corresponding 5,7-dibromo-2-benzoylbenzofuran derivatives. sci-hub.se

Another approach involves the intramolecular oxidative coupling of (2-hydroxyphenyl)(phenyl)methanone derivatives. rsc.orgresearchgate.net While specific examples starting from the corresponding dibromo-substituted phenol were not detailed, this methodology presents a potential route to carbonyl-substituted benzofurans. rsc.orgresearchgate.net The reaction can be mediated by reagents such as iodine in the presence of tert-butyl hydroperoxide (TBHP) and sodium azide. rsc.orgresearchgate.net

Table 1: Examples of Synthesized Carbonyl-Substituted 5,7-Dibromobenzofurans

| Entry | Product Name | Starting Materials | Yield (%) |

|---|---|---|---|

| 1 | (this compound-2-yl)(phenyl)methanone rsc.orgresearchgate.net | (2-hydroxy-3,5-dibromophenyl)(phenyl)methanone | - |

| 2 | (this compound-2-yl)(4-chlorophenyl)methanone bldpharm.com | 5,7-dibromosalicylaldehyde, 2-bromo-1-(4-chlorophenyl)ethan-1-one | - |

Yield data is provided where available in the cited sources.

Hydrazide and oxadiazole derivatives are significant classes of compounds, often synthesized from carbonyl precursors. ijper.orgmdpi.com The general synthetic pathway involves the conversion of a carboxylic acid ester to a hydrazide, which is then cyclized to form a 1,3,4-oxadiazole (B1194373) ring. ijper.orgnih.gov

The synthesis typically begins with a benzofuran-2-carboxylate ester. This ester is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in a solvent like ethanol (B145695) under reflux, to produce the corresponding carbohydrazide. researchgate.netnih.gov To form the 1,3,4-oxadiazole ring, the hydrazide can be treated with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov Alternatively, reaction with carbon disulfide in the presence of a base can lead to an oxadiazole-thione, which can be further functionalized. researchgate.net

While specific examples starting directly from a this compound-2-carbohydrazide are not extensively detailed in the provided context, this established two-step methodology is a standard and applicable route for accessing these derivatives. nih.govresearchgate.netd-nb.info

O-ether derivatives of this compound can be readily synthesized when a hydroxyl group is present on a substituent, typically on a 2-benzoyl group. sci-hub.semdpi.com The Williamson ether synthesis is a classic and effective method for this transformation. sci-hub.se This reaction involves the deprotonation of a hydroxyl group with a base, such as potassium carbonate (K₂CO₃), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. sci-hub.semdpi.com

For example, 5,7-dibromo-2-(2-hydroxybenzoyl)benzofuran can be reacted with various alkylating agents (e.g., ethyl bromoacetate, benzyl (B1604629) chlorides) in a solvent like acetone (B3395972) under reflux to yield the desired O-ether derivatives in good yields (60-87%). sci-hub.semdpi.com The resulting esters can be subsequently hydrolyzed to the corresponding carboxylic acids if desired. mdpi.com

Table 2: Synthesis of O-Ether Derivatives of 5,7-Dibromo-2-salicyloylbenzofuran

| Product Name | Alkylating Agent | Yield (%) | Reference |

|---|---|---|---|

| Ethyl 2-(2-(this compound-2-carbonyl)phenoxy)ethanoate | Ethyl bromoacetate | 70% | sci-hub.se |

The synthesis of 2-benzyl-5,7-dibromobenzofuran has been achieved from nitroalkene precursors. researchgate.net This multi-step, one-pot process provides an efficient route to the target compound. The synthesis starts with a Knoevenagel condensation of 3,5-dibromosalicylaldehyde with a nitroalkane, which is not isolated. researchgate.net The resulting β-(2-hydroxy-3,5-dibromophenyl)-nitroalkene is then subjected to reduction with sodium borohydride (B1222165) (NaBH₄), followed by a Nef reaction and acid-mediated cyclization to furnish the 2-benzyl-5,7-dibromobenzofuran derivative. researchgate.net This method was reported to produce 2-benzyl-5,7-dibromobenzofuran in a 78% yield. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions on Brominated Positions

The two bromine atoms on the this compound backbone are ideal handles for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. Palladium catalysis is particularly prominent in this area.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for forming new carbon-carbon bonds at the site of the C-Br bonds. rsc.orguni-rostock.dewikipedia.org In polyhalogenated systems like this compound, regioselectivity can be a key issue. Studies on related 2,3-dibromobenzofurans and 2,3,5-tribromobenzofurans have shown that the reactivity of the C-Br bonds can differ, allowing for selective or sequential functionalization. beilstein-journals.orgbeilstein-journals.org Generally, the C2 position is the most reactive, followed by the C5 and then C7 positions, although this can be influenced by the specific reaction conditions and catalysts used. beilstein-journals.orgnih.gov

The Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, has been successfully applied to brominated benzofurans. beilstein-journals.orgnih.govresearchgate.net For example, the reaction of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids using a palladium(II) complex as a pre-catalyst proceeds efficiently under microwave irradiation to give 5-arylbenzofuran derivatives. researchgate.net In di- or tri-brominated systems, selective coupling can often be achieved. nih.govresearchgate.net

The Sonogashira reaction allows for the coupling of terminal alkynes with aryl halides, providing access to alkynyl-substituted benzofurans. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgscirp.org It has been widely used in the synthesis of complex molecules under mild conditions. wikipedia.org Site-selective Sonogashira couplings have been reported on 2,3-dibromobenzofuran, preferentially occurring at the C2 position. beilstein-journals.org

Other palladium-catalyzed reactions, such as couplings with atom-economic triarylbismuth reagents, have also been explored. beilstein-journals.orgresearchgate.net These reactions demonstrate excellent regioselectivity for the C2 position in 2,3-dibromobenzofurans, suggesting a predictable reactivity pattern that can likely be extrapolated to this compound for selective functionalization at one of the bromine sites. beilstein-journals.org

Table 3: Examples of Palladium-Catalyzed Cross-Coupling on Brominated Benzofurans

| Reaction Type | Substrate | Coupling Partner | Product Type | Catalyst System | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,3-Dibromobenzofuran | 2-Bromophenylboronic acid | 2-Aryl-3-bromobenzofuran | Pd(PPh₃)₄ | beilstein-journals.org |

| Suzuki-Miyaura | Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | 5-Arylbenzofuran-2-carboxylate | Quinolinealdoxime-Pd(II)-complex | researchgate.net |

| Sonogashira | 2,3-Dibromobenzofuran | Phenylacetylene | 2-Alkynyl-3-bromobenzofuran | Pd(PPh₃)₄, CuI | beilstein-journals.org |

Nickel-Catalyzed Kumada Cross-Coupling

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium. organic-chemistry.org Nickel-catalyzed Kumada couplings are particularly attractive due to the lower cost and higher abundance of nickel compared to palladium. mdpi.com

This method has been successfully applied to the cross-coupling of aryl bromides with tertiary alkylmagnesium halides, enabling the formation of sterically hindered quaternary carbon centers. nih.gov While specific applications to this compound are not detailed in the provided search results, the general principles of Kumada coupling suggest its potential for the arylation or alkylation of this substrate. organic-chemistry.orgmdpi.com Site-selective Kumada couplings have been reported for other substituted bromobenzofurans, indicating the feasibility of this approach for controlled functionalization. beilstein-journals.orgsci-hub.se

Table 4: Nickel-Catalyzed Kumada Coupling Examples

| Entry | Electrophile | Nucleophile | Catalyst | Key Features | Ref. |

| 1 | Aryl Bromide | tert-Alkylmagnesium Halide | NiCl₂·(H₂O)₁.₅ / NHC ligand | Forms aryl-substituted quaternary centers | nih.govrhhz.net |

| 2 | Aryl Iodide | Phenylmagnesium Bromide | Ni(I) complex | Good to excellent yields at room temperature | mdpi.com |

| 3 | 2-Aryl-3,5-dibromobenzofuran | Not specified | Not specified | Selective coupling at C-5 | sci-hub.se |

This table showcases the utility of nickel-catalyzed Kumada coupling for various transformations.

Atom-Economic Couplings with Triarylbismuth Reagents

In the pursuit of more sustainable synthetic methods, atom-economic reactions that maximize the incorporation of reactant atoms into the final product are highly desirable. acs.org Triarylbismuth reagents have emerged as attractive, atom-economic partners in palladium-catalyzed cross-coupling reactions. acs.orgnih.gov These reagents are stable, less toxic than many other organometallics, and can transfer up to three aryl groups per molecule of reagent. acs.org

Regio- and chemoselective cross-coupling of 2,3-dibromobenzofurans and 2,3,5-tribromobenzofuran with triarylbismuth reagents has been successfully demonstrated. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These reactions, catalyzed by palladium acetate (B1210297) with triphenylphosphine (B44618) as a ligand, proceed in high yields and with short reaction times. nih.govbeilstein-journals.org This methodology allows for the synthesis of various 2,3-diaryl- and 2,3,5-triarylbenzofurans through one-pot operations. beilstein-journals.orgresearchgate.net The extension of this protocol to this compound would offer an efficient and more sustainable route to its arylated derivatives.

Table 5: Palladium-Catalyzed Cross-Coupling with Triarylbismuth Reagents

| Entry | Substrate | Reagent | Catalyst System | Conditions | Product | Yield | Ref. |

| 1 | 2,3-Dibromobenzofuran | BiAr₃ | Pd(OAc)₂ / PPh₃ | Cs₂CO₃, NMP, 90 °C, 2 h | 2-Aryl-3-bromobenzofuran | 79-95% | beilstein-journals.org |

| 2 | 2,3,5-Tribromobenzofuran | BiAr₃ | Pd(OAc)₂ / PPh₃ | Cs₂CO₃, NMP, 110 °C, 4 h | 2,3,5-Triarylbenzofuran | 62-79% | beilstein-journals.org |

This table presents key findings from studies on the coupling of bromobenzofurans with triarylbismuth reagents.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of synthesizing and modifying this compound, several strategies align with these principles.

The use of atom-economic reagents like triarylbismuths, as discussed previously, is a prime example of a greener approach. acs.org Additionally, the development of catalytic systems that operate under milder conditions, use less toxic and more abundant metals (e.g., nickel instead of palladium), and can be performed in environmentally benign solvents like water are key areas of research. mdpi.comresearchgate.net For instance, some palladium-catalyzed cross-coupling reactions can be run at room temperature in water using surfactants to create micelles that facilitate the reaction. sigmaaldrich.com The use of alternative energy sources, such as microwave irradiation or ultrasound, can also contribute to greener synthetic protocols by reducing reaction times and energy consumption. organic-chemistry.org While specific green synthesis routes for this compound are not extensively documented in the provided results, the broader trends in green organic synthesis provide a clear roadmap for future developments in this area. rsc.orgmdpi.com

Reactivity Profiles and Reaction Mechanisms of 5,7 Dibromobenzofuran

Regioselectivity in Substitution Reactions

The introduction of further substituents onto the 5,7-dibromobenzofuran ring through electrophilic aromatic substitution is governed by the directing effects of the existing bromine atoms and the fused furan (B31954) ring. Halogens are known to be deactivating groups, slowing the rate of electrophilic substitution compared to unsubstituted benzene (B151609). However, they are also ortho-, para-directing due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance. saskoer.ca

In the this compound molecule, the positions available for substitution on the benzene ring are C4 and C6.

Position C4: This position is ortho to the C5-bromine and meta to the C7-bromine.

Position C6: This position is ortho to the C7-bromine and meta to the C5-bromine.

The fused furan ring acts as an activating group, analogous to an alkoxy group, and directs electrophilic attack to its ortho and para positions. In the case of benzofuran (B130515) itself, electrophilic bromination occurs preferentially at the C5 position, and subsequently at the C7 position, to yield this compound. researchgate.netdokumen.pub This indicates the higher nucleophilicity of the benzene portion of the molecule compared to the furan ring's C2 and C3 positions for this specific reaction.

For subsequent electrophilic substitutions on this compound, predicting the outcome requires considering the combined influence of the two deactivating bromo groups and the activating furan oxygen. The directing power of substituents can be influenced by factors like steric hindrance and the specific electrophile used. nih.gov Theoretical methods, such as calculating the energies of the reaction intermediates (halonium ions), can provide predictions for the most likely site of substitution. wuxiapptec.com Given that the C4 and C6 positions are electronically similar, a mixture of products could be expected, with the precise ratio depending heavily on reaction conditions.

Table 1: Analysis of Positions for Electrophilic Substitution on this compound

| Position | Relationship to C5-Br | Relationship to C7-Br | Influence of Furan Ring | Predicted Reactivity |

|---|---|---|---|---|

| C4 | Ortho | Meta | Para to O-atom | Potential site for substitution, influenced by steric and electronic factors. |

| C6 | Meta | Ortho | Ortho to O-atom (via benzene ring) | Potential site for substitution, influenced by steric and electronic factors. |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, typically an organolithium or Grignard reagent. wikipedia.org This reaction is particularly efficient for aryl bromides and is often performed at low temperatures using alkyllithium reagents like n-butyllithium. The reaction rate follows the trend I > Br > Cl, making aryl bromides excellent substrates. wikipedia.org

For dihalogenated arenes, selective halogen-metal exchange is possible if the two halogen atoms have different reactivities. In this compound, the electronic environment of the C5 and C7 bromine atoms is slightly different, which could potentially allow for selective exchange. The reactivity is influenced by the stability of the resulting carbanion.

While specific studies on the halogen-metal exchange of this compound are not widely reported, extensive research on related isomers provides strong evidence for the feasibility of this reaction.

Studies on 3,5-dibromobenzofurans have shown that a regioselective halogen-metal exchange can be achieved at the C3 position. researchgate.netthieme-connect.comthieme-connect.de

Perhaps most relevantly, 6,7-dibromobenzofuran has been used to generate the highly reactive 6,7-dehydrobenzofuran (a benzofuranyne) intermediate via a double halogen-metal exchange or a single exchange followed by elimination. nih.gov This demonstrates that the bromine atoms on the benzofuran ring are susceptible to this transformation.

The reaction proceeds by treating the dibromo compound with an organolithium reagent. The resulting lithiated benzofuran is a powerful nucleophile and can be trapped with various electrophiles (E+), such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups. This two-step sequence—halogen-metal exchange followed by electrophilic quench—is a powerful tool for the elaboration of the benzofuran scaffold.

Table 2: General Scheme for Halogen-Metal Exchange

| Step | Reagents | Product | Description |

|---|---|---|---|

| 1 | This compound, Alkyllithium (e.g., n-BuLi) | 5-Bromo-7-lithiobenzofuran (or 7-Bromo-5-lithiobenzofuran) | Formation of a mono-lithiated intermediate via selective Br-Li exchange. |

| 2 | Lithiated intermediate, Electrophile (E+) | 5-Bromo-7-substituted-benzofuran (or 7-Bromo-5-substituted-benzofuran) | The newly formed organolithium attacks an electrophile to create a new C-E bond. |

Cross-Coupling Reaction Mechanisms and Site-Selectivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstone methods for forming carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the key challenge is achieving site-selectivity—the preferential reaction at one bromine atom over the other. nih.gov

The general mechanism for a Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond. This is typically the rate-determining step, and its rate is influenced by the electronic properties and steric environment of the C-Br bond.

Transmetallation: The organoboron reagent (in the presence of a base) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.

Site-selectivity in dihaloarenes is dictated by several factors, including the relative bond dissociation energies of the C-X bonds, the electronic and steric properties of the positions, and the choice of catalyst, ligands, and reaction conditions. nih.govincatt.nl Generally, oxidative addition is favored at the more electron-deficient (more electrophilic) and less sterically hindered carbon atom. researchgate.net

In the context of dibrominated benzofurans, experimental evidence from related isomers is instructive:

For 3,5-dibromobenzofuran, selective Suzuki-Miyaura coupling occurs at the C5 position. nih.govrsc.org

Studies on 2,3-dibromo- and 2,3,5-tribromobenzofuran show that the reactivity order for Pd-catalyzed couplings is typically C2 > C5 > C3, highlighting the influence of the position relative to the furan ring. thieme-connect.comnih.govbeilstein-journals.org

In the related 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline system, Suzuki reactions proceed selectively at the C-Br bonds over the C-OTf bond, with further selectivity between C5 and C7 being achievable. researchgate.net

For this compound, the electronic properties of C5 and C7 are similar, but subtle differences arising from their relationship to the furan oxygen can be exploited. It is often possible to tune the reaction conditions (e.g., by changing the phosphine (B1218219) ligand on the palladium catalyst) to favor reaction at one site over the other, allowing for the stepwise introduction of different aryl or alkyl groups. researchgate.net This makes this compound a valuable platform for creating diverse, multi-substituted benzofuran derivatives.

Reactivity as an Intermediate in Complex Molecule Synthesis

The presence of two distinct reactive handles (the C5-Br and C7-Br bonds) makes this compound a valuable building block for the synthesis of more complex molecules. nih.govwikipedia.org Its utility lies in the potential for sequential and site-selective functionalization, allowing for the controlled construction of intricate molecular architectures. nih.gov

This strategy, often part of a retrosynthetic plan, involves the following general approach:

First Functionalization: A selective reaction, such as a Suzuki coupling or a halogen-metal exchange followed by an electrophilic quench, is performed at one of the bromine positions (e.g., C7).

Second Functionalization: The remaining bromine atom (at C5) is then used as a handle for a second, different transformation.

This stepwise approach allows for the introduction of two different substituents onto the benzofuran core. This is a powerful strategy for building libraries of related compounds for drug discovery or for the total synthesis of natural products. For example, a similar strategy is employed in the synthesis of 5,7-dichloroindoles, where one chlorine is substituted via a Sonogashira coupling and the second is functionalized using a Kumada coupling. nih.gov The synthesis of complex eupomatenoid natural products has been achieved using regioselective C-C bond formation reactions on tribromobenzofuran substrates. thieme-connect.com

The this compound core can thus be seen as a stable scaffold upon which molecular complexity can be built. By carefully choosing the sequence of reactions and the coupling partners, a wide array of polysubstituted benzofurans can be accessed, demonstrating the compound's importance as a versatile synthetic intermediate.

Advanced Spectroscopic Characterization of 5,7 Dibromobenzofuran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides crucial information about the protons within a molecule. For 5,7-dibromobenzofuran derivatives, the spectra typically show distinct signals for the aromatic protons on both the benzofuran (B130515) core and any appended aryl groups.

The formation of the benzofuran heterocycle is often confirmed by a characteristic singlet for the proton at the 3-position (H-3) of the benzofuran ring, typically observed in the range of δ 7.30-7.80 ppm. sci-hub.se The protons on the dibrominated benzene (B151609) ring (H-4 and H-6) also exhibit characteristic signals. For example, in 5,7-dibromo-2-(2-methoxybenzoyl)benzofuran, the aromatic protons of the benzofuran moiety appear as a multiplet at δ 7.76–7.75 ppm, while the H-3 proton is observed as a singlet at δ 7.34 ppm. mdpi.com

Substituents on the benzoyl group at the 2-position significantly influence the chemical shifts of the neighboring protons. For instance, the introduction of an ethoxy group in 5,7-dibromo-2-(2-ethoxybenzoyl)benzofuran results in a quartet at δ 4.07 ppm and a triplet at δ 1.12 ppm, characteristic of the ethyl group. mdpi.com

Table 1: Selected ¹H NMR Data for this compound Derivatives (500 MHz, CDCl₃)

| Compound | Ar-H (ppm) | H-3 (ppm) | Other Signals (ppm) |

|---|---|---|---|

| 5,7-Dibromo-2-(2-methoxybenzoyl)benzofuran | 7.76-7.75 (m, 2H), 7.55-7.51 (m, 2H), 7.08 (t, 1H), 7.04 (d, 1H) | 7.34 (s, 1H) | 3.81 (s, 3H, OCH₃) |

| 5,7-Dibromo-2-(2-ethoxybenzoyl)benzofuran | 7.77 (d, 1H), 7.75 (s, 1H), 7.53-7.50 (m, 2H), 7.08-7.05 (m, 1H), 7.01 (d, 1H) | 7.37 (s, 1H) | 4.07 (q, 2H, CH₂), 1.12 (t, 3H, CH₃) |

| 2-(2-(this compound-2-carbonyl)phenoxy)acetonitrile | 7.78 (d, 1H), 7.77 (d, 1H), 7.62-7.59 (m, 2H), 7.26 (t, 1H), 7.19 (d, 1H) | 7.34 (s, 1H) | 4.81 (s, 2H, CH₂) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. copat.de The spectra of this compound derivatives show characteristic signals for the carbonyl carbon (C=O), the carbons of the benzofuran ring, and any substituent carbons. sci-hub.semdpi.com

The carbonyl carbon of the benzoyl group typically resonates in the downfield region, around δ 183-185 ppm. mdpi.com The carbons of the furan (B31954) part of the benzofuran ring (C-2 and C-3) and the brominated benzene ring (C-3a to C-7a) can be assigned based on their chemical shifts and comparison with related structures. mdpi.comcopat.de For example, in 5,7-dibromo-2-(2-methoxybenzoyl)benzofuran, the carbonyl carbon appears at δ 184.3 ppm, while the carbons directly bonded to bromine (C-5 and C-7) are found at δ 114.4 and 105.9 ppm, respectively. mdpi.com

Table 2: Selected ¹³C NMR Data for this compound Derivatives (125 MHz, CDCl₃)

| Compound | C=O (ppm) | Benzofuran Ring Carbons (ppm) | Other Signals (ppm) |

|---|---|---|---|

| 5,7-Dibromo-2-(2-methoxybenzoyl)benzofuran | 184.3 | 154.7, 152.0, 130.0, 127.4, 124.8, 116.8, 114.4, 105.9 | 158.1, 133.2, 133.1, 129.7, 120.6, 111.9 (Benzoyl), 55.9 (OCH₃) |

| 5,7-Dibromo-2-(2-ethoxybenzoyl)benzofuran | 184.7 | 154.9, 151.8, 130.1, 127.5, 124.8, 116.8, 113.6, 105.8 | 157.6, 133.3, 133.0, 129.7, 120.6, 112.7 (Benzoyl), 64.3 (CH₂), 14.5 (CH₃) |

| 2-(2-(this compound-2-carbonyl)phenoxy)acetonitrile | 183.1 | 154.0, 152.1, 129.5, 128.6, 125.0, 117.2, 114.1, 105.9 | 154.9, 133.6, 133.4, 130.5, 123.5, 115.2, 114.6 (Phenoxy), 54.8 (CH₂), (CN not specified) |

_Data for (this compound-2-yl)(phenyl)methanone recorded at 101 MHz. rsc.org Other data sourced from reference mdpi.com.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful for establishing definitive structural assignments by revealing correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity of proton networks within the molecule, such as within an aromatic ring or an alkyl chain. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

For complex this compound derivatives, these techniques are essential for assigning the specific positions of substituents and confirming the regiochemistry of the molecule. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. mdpi.com For this compound derivatives, the presence of two bromine atoms creates a characteristic isotopic pattern (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes), which is a clear indicator of a dibrominated compound in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. innovareacademics.inbioanalysis-zone.com This precision allows for the determination of the exact elemental composition of the parent ion, which serves as a powerful confirmation of the molecular formula. measurlabs.comresearchgate.net

In the characterization of this compound derivatives, HRMS is routinely used to confirm the proposed structures. sci-hub.se The measured exact mass is compared with the calculated mass for the expected molecular formula, with a close match providing strong evidence for the compound's identity. mdpi.com

Table 3: HRMS Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ or [M-H]⁻ | Measured Mass | Ion Mode |

|---|---|---|---|---|

| 5,7-Dibromo-2-(2-methoxybenzoyl)benzofuran | C₁₆H₁₀Br₂O₃ | 410.9054 | 410.9169 | ESI+ |

| 5,7-Dibromo-2-(2-ethoxybenzoyl)benzofuran | C₁₇H₁₂Br₂O₃ | 422.9231 | 422.9249 | ESI+ |

| 2-(2-(this compound-2-carbonyl)phenoxy)acetonitrile | C₁₇H₉Br₂NO₃ | 433.8851 | 433.8770 | ESI- |

_Data for sodiated ion [M+Na]⁺. Data sourced from reference mdpi.com.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. researchgate.netmdpi.com The spectrum provides a "fingerprint" that is characteristic of the molecule's structure. researchgate.net

For this compound derivatives, the IR spectra would be expected to show several characteristic absorption bands:

Aromatic C-H Stretching: Bands typically appear just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹. vscht.czwvu.edu

Aromatic C=C Stretching: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. vscht.cz

Carbonyl (C=O) Stretching: Derivatives containing a benzoyl group will exhibit a strong, sharp absorption band for the C=O stretch. This band is typically found in the region of 1630-1730 cm⁻¹. nih.govlibretexts.org For example, 2-salicyloylbenzofurans show C=O stretching bands between 1635-1644 cm⁻¹. nih.gov

C-O Stretching: The C-O-C stretching vibrations of the furan ring and any ether linkages will produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹. wvu.edu

C-Br Stretching: The carbon-bromine bond vibrations are expected to appear in the lower frequency (fingerprint) region of the spectrum, typically below 700 cm⁻¹.

The precise position of these bands can provide further structural clues about conjugation and electronic effects within the molecule. scholarsresearchlibrary.com

Fourier Transform Infrared (FT-IR) Spectroscopy

No specific FT-IR spectrum for the parent compound this compound is readily available in the reviewed literature. However, spectral data for its derivatives provide clues to the expected vibrational modes. For instance, the complex derivative 2-(this compound-2-yl)-4-phenylquinoline-3-carboxylic acid shows characteristic infrared absorption bands at 3419, 1626, 1558, 850, and 757 cm⁻¹. researchgate.net Another derivative, (2Z)-2-benzylidene-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-one, displays peaks at 3377 (Ar-OH), 1699 (C=O), 1642 (C=CH), and 862 (C-Br) cm⁻¹. scirp.orgresearchgate.net The bands in the lower frequency region (around 850-750 cm⁻¹) are likely associated with C-Br stretching and aromatic C-H out-of-plane bending, which would be expected in the spectrum of this compound. The aromatic and ether C-O-C stretching vibrations would also be present. Without the spectrum of the pure compound, precise assignments are speculative.

Table 1: Selected FT-IR Peaks for this compound Derivatives

| Derivative Name | Wavenumber (cm⁻¹) | Tentative Assignment | Reference |

|---|---|---|---|

| 2-(this compound-2-yl)-4-phenylquinoline-3-carboxylic acid | 3419 | O-H / N-H stretch | researchgate.net |

| 1626 | C=O / C=N stretch | researchgate.net | |

| 1558 | Aromatic C=C stretch | researchgate.net | |

| 850 | C-Br stretch / C-H bend | researchgate.net | |

| 757 | C-H bend | researchgate.net | |

| (2Z)-2-benzylidene-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-one | 3377 | Aromatic O-H stretch | scirp.org |

| 1699 | Carbonyl (C=O) stretch | scirp.org | |

| 1642 | Alkene (C=CH) stretch | scirp.org |

Note: Assignments are influenced by the additional functional groups present in the derivatives.

Raman Spectroscopy

There is no published Raman spectroscopic data for this compound found in the surveyed literature. A Raman spectrum would complement FT-IR data, particularly for identifying non-polar bond vibrations, such as the aromatic ring breathing modes and C-Br symmetric stretches, which often yield strong Raman signals.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy techniques like UV-Vis and fluorescence are vital for probing the π-conjugated system and electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental data detailing the ultraviolet-visible absorption maxima (λmax) for this compound are not available in the reviewed scientific papers. Benzofuran itself exhibits absorption bands related to π→π* transitions of the conjugated bicyclic system. The addition of two bromine atoms, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima due to their electronic effects on the aromatic ring. Quantitative determination of these shifts requires experimental measurement.

Fluorescence Spectroscopy

No fluorescence data, including excitation and emission spectra, for this compound has been reported. While some studies mention fluorescence assays involving complex conjugates containing a this compound moiety, the reported fluorescence originates from other fluorophores within the larger molecular system, not from the dibromobenzofuran (B14161937) core itself. researchgate.net The intrinsic fluorescence properties of this compound remain uncharacterized.

Computational and Theoretical Investigations of 5,7 Dibromobenzofuran

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying aromatic and heterocyclic compounds. For 5,7-Dibromobenzofuran, DFT calculations can elucidate a wide range of properties, from its fundamental electronic nature to its potential behavior in chemical reactions.

The first step in the computational investigation of this compound involves optimizing its molecular geometry and calculating its electronic structure. This process is highly dependent on the choice of the theoretical method, which includes both the functional and the basis set.

The selection of a suitable basis set is critical for obtaining accurate results, especially for molecules containing heavy atoms like bromine. echemi.comyoutube.com Basis sets provide the mathematical functions used to construct the molecular orbitals. For bromine-containing compounds, basis sets must be flexible enough to describe the large number of electrons and the polarization effects induced by the electronegative halogen atoms.

Commonly employed basis sets for such calculations include the Pople-style basis sets, such as 6-311G(d,p), and Dunning's correlation-consistent basis sets, like aug-cc-pVDZ or aug-cc-pVTZ. researchgate.netaip.org The inclusion of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogen) and diffuse functions ('+' or 'aug-') is often necessary. Polarization functions allow for distortion of atomic orbitals in the molecular environment, while diffuse functions are crucial for describing weakly bound electrons and non-covalent interactions. For heavy elements like bromine, effective core potentials (ECPs), such as LANL2DZ, can be used to reduce computational cost by treating core electrons implicitly. youtube.com

The choice of the DFT functional is equally important. Hybrid functionals like B3LYP are widely used and have a long track record of providing reliable results for organic molecules. researchgate.netrsc.orgnih.gov Other modern functionals, such as those from the M06 suite or CAM-B3LYP, may offer improved accuracy for specific properties like non-covalent interactions or electronic excitations. spectroscopyonline.com

Interactive Table: Comparison of Common Basis Sets for Halogenated Compounds

| Basis Set | Description | Typical Application |

| 6-31G(d,p) | Pople-style, split-valence with polarization functions on heavy atoms (d) and hydrogens (p). | Routine geometry optimizations and frequency calculations for organic molecules. reddit.com |

| 6-311++G(d,p) | Pople-style, triple-split valence with diffuse functions (++) and polarization functions. | Provides more flexibility for valence electrons and is better for anions and excited states. spectroscopyonline.comjmaterenvironsci.com |

| cc-pVDZ | Dunning correlation-consistent, double-zeta quality. | Good for post-Hartree-Fock calculations where electron correlation is important. |

| aug-cc-pVTZ | Dunning correlation-consistent, triple-zeta quality, augmented with diffuse functions. | High-accuracy calculations, especially for systems where weak interactions or accurate energies are critical. researchgate.net |

| def2-SVP / TZVP | Ahlrichs (Karlsruhe) basis sets, split-valence or triple-zeta valence with polarization. | Often provide a good balance of accuracy and cost for DFT calculations. researchgate.net |

| LANL2DZ | Los Alamos National Laboratory, double-zeta with effective core potential. | Useful for systems containing heavy atoms (like Br, I) to reduce computational expense. youtube.comreddit.com |

Following a successful geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov

The calculated harmonic frequencies are systematically higher than experimental values due to the neglect of anharmonicity and approximations in the DFT functional. spectroscopyonline.com To facilitate comparison with experimental data, these frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP). spectroscopyonline.com The calculations also provide IR intensities and Raman activities, allowing for a full simulation of the vibrational spectra. This theoretical spectrum is an invaluable tool for assigning the vibrational modes observed in experimental FT-IR and FT-Raman measurements. For this compound, this would allow for the precise assignment of vibrations such as C-Br stretching, C-O-C stretching of the furan (B31954) ring, and various aromatic C-H and C-C vibrations.

Interactive Table: Representative Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Calculated, Scaled) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching of the carbon-hydrogen bonds on the benzene (B151609) ring. |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching of the carbon-carbon bonds within the aromatic system. |

| C-O-C Asymmetric Stretch | 1250-1200 | Asymmetric stretching of the ether linkage in the furan ring. |

| C-O-C Symmetric Stretch | 1100-1020 | Symmetric stretching of the ether linkage. |

| Aromatic C-H In-Plane Bend | 1300-1000 | Bending of the C-H bonds within the plane of the ring. |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Bending of the C-H bonds out of the plane of the ring. |

| C-Br Stretch | 700-500 | Stretching of the carbon-bromine bonds. |

While the this compound core is a rigid planar structure, its derivatives may possess flexible substituents, leading to the existence of multiple conformers (rotational isomers). DFT calculations are an effective method for exploring the conformational landscape of such derivatives. researchgate.net

By systematically rotating the dihedral angles of flexible bonds and performing geometry optimizations, a potential energy surface can be mapped. This allows for the identification of all stable conformers (local minima) and the transition states that separate them. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature, providing insight into the molecule's preferred shape, which is crucial for understanding its biological activity and physical properties.

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity in transformations like nucleophilic aromatic substitution, halogen dance reactions, or metal-catalyzed cross-coupling reactions, which are common for aryl halides. nih.govacs.org

Computational chemists can model the entire reaction coordinate from reactants to products. researchgate.netbiorxiv.org This involves locating the structures of any intermediates and, crucially, the transition state (TS) for each step. The transition state is the highest energy point along the reaction pathway and is characterized by a single imaginary vibrational frequency. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. researchgate.net

Interactive Table: Hypothetical Energy Profile for a Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., this compound + Nucleophile) | 0.0 |

| Transition State (TS) | Highest energy point, structure is intermediate between reactants and products. | +25.0 |

| Intermediate | A metastable species formed during the reaction. | +5.0 |

| Products | Final species formed after the reaction step. | -10.0 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. mdpi.comoup.com It is an excellent tool for predicting and understanding a molecule's reactivity towards electrophilic and nucleophilic attack. mdpi.com

The MEP surface is colored according to its potential value: regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net Regions of neutral potential are colored green.

For this compound, an MEP analysis would likely show:

Negative Potential: Concentrated around the electronegative oxygen atom of the furan ring, making it a site for interaction with electrophiles or hydrogen bond donors.

Positive Potential: Located around the hydrogen atoms. A region of positive potential, known as a sigma-hole (σ-hole), is also expected along the C-Br bond axis, making the bromine atoms potential halogen bond donors. cresset-group.com

Neutral/Slightly Negative Potential: Above and below the π-systems of the aromatic and furan rings.

These maps provide a qualitative guide to how the molecule will interact with other reagents, substrates, or biological receptors. mdpi.com

Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with the classical Lewis structure concept. nih.govwisc.edu

A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. nih.gov This method calculates the stabilization energy, E(2), associated with charge transfer from a filled "donor" NBO (like a lone pair or a bonding orbital) to an empty "acceptor" NBO (typically an antibonding orbital). youtube.com Larger E(2) values indicate stronger electronic interactions.

For this compound, NBO analysis could quantify:

Hyperconjugation: Interactions between the oxygen lone pairs (donors) and the antibonding π* orbitals of the aromatic ring (acceptors), contributing to the aromatic system's stability.

Inductive and Resonance Effects: The influence of the bromine substituents on the electron density distribution throughout the benzofuran (B130515) scaffold.

Bonding Character: The hybridization and polarization of the C-C, C-H, C-O, and C-Br bonds.

Interactive Table: Example of NBO Donor-Acceptor Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C-C) | ~20-30 | Oxygen lone pair donation into the aromatic system (resonance). |

| σ (C-H) | σ* (C-C) | ~2-5 | Standard hyperconjugation contributing to bond stability. |

| π (C=C) | π* (C=C) | ~15-25 | π-delocalization within the aromatic and furan rings. |

| LP (Br) | σ* (C-C) | ~1-3 | Weak hyperconjugation from bromine lone pairs into the ring. |

Note: E(2) values are illustrative estimates based on similar systems.

Quantum Chemical Modeling of Photophysical Processes

Quantum chemical modeling is a powerful tool for understanding the photophysical processes of molecules like this compound. These processes, which include the absorption and emission of light, are governed by the electronic transitions between different energy states of the molecule. Theoretical studies on benzofuran derivatives provide a framework for understanding how the bromine substituents at the 5 and 7 positions influence these properties. researchgate.net

The introduction of heavy atoms like bromine is known to have a significant impact on the photophysical properties of organic molecules. One of the key effects is the enhancement of intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state to a triplet excited state. This is due to the heavy-atom effect, which increases spin-orbit coupling. Theoretical investigations can quantify the rates of these transitions and predict the quantum yields of fluorescence and phosphorescence.

Computational methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed to model the excited states of such molecules. rsc.org These calculations can predict the absorption and emission spectra, oscillator strengths of electronic transitions, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the compound. researchgate.net

For instance, theoretical studies on similar brominated aromatic compounds have shown that halogenation can lead to a red-shift in the absorption and emission spectra. This is attributed to the perturbation of the molecular orbitals by the bromine atoms. In the case of this compound, quantum chemical calculations would likely reveal a similar trend when compared to the parent benzofuran molecule.

Below is an illustrative data table showcasing the type of information that can be obtained from quantum chemical modeling of a benzofuran derivative. The values presented are hypothetical and serve to demonstrate the output of such computational studies.

| Property | Calculated Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -1.8 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP |

| First Singlet Excitation Energy | 3.9 eV | TD-DFT/B3LYP |

| Oscillator Strength (S0 -> S1) | 0.25 | TD-DFT/B3LYP |

| First Triplet Excitation Energy | 2.8 eV | TD-DFT/B3LYP |

This table is for illustrative purposes only. The values are not experimental data for this compound.

Application of Machine Learning in Materials Design for Dibromobenzofurans

Machine learning (ML) has emerged as a transformative approach in materials science, enabling the rapid prediction of material properties and accelerating the design of new functional materials. acs.org For compounds like this compound, ML models can be trained to predict a wide range of properties based on their molecular structure.

The general workflow for applying machine learning in this context involves several key steps. First, a dataset of molecules with known properties is compiled. For dibromobenzofurans, this could include experimental or computationally generated data on properties such as solubility, thermal stability, or electronic characteristics. Next, molecular descriptors are generated for each molecule in the dataset. These descriptors are numerical representations of the molecule's structure and can range from simple constitutional indices to complex quantum-mechanical parameters.

Once the dataset is prepared, various machine learning algorithms, such as random forests, support vector machines, or neural networks, can be trained to learn the relationship between the molecular descriptors and the target properties. aalto.fi These trained models can then be used to predict the properties of new, uncharacterized molecules like this compound with a high degree of accuracy.

For example, a machine learning model could be developed to predict the regioselectivity of further functionalization on the this compound scaffold. acs.org This would be highly valuable in synthetic chemistry for planning reaction pathways to more complex derivatives. Another potential application is the prediction of the optoelectronic properties of materials derived from dibromobenzofurans, which could guide the design of new organic semiconductors or emitters for organic light-emitting diodes (OLEDs).

The table below illustrates the components of a machine learning model for predicting a hypothetical property of halogenated aromatic compounds.

| Component | Description | Example |

| Target Property | The property to be predicted. | Band Gap |

| Molecular Descriptors | Numerical representations of the molecular structure. | Molecular Weight, Number of Halogen Atoms, HOMO/LUMO energies |

| Machine Learning Algorithm | The algorithm used to build the predictive model. | Gradient Boosting Regressor |

| Performance Metric | A measure of the model's predictive accuracy. | R-squared (R²) |

This table provides a conceptual overview of a machine learning model and does not represent a specific implemented model for this compound.

The integration of machine learning with quantum chemical calculations can create a powerful workflow. High-throughput quantum chemical simulations can generate large datasets to train accurate ML models, which can then be used to screen vast chemical spaces for promising candidates for specific applications, significantly reducing the time and computational cost compared to relying solely on first-principles calculations.

Applications of 5,7 Dibromobenzofuran and Its Derivatives in Advanced Research Domains

Medicinal Chemistry and Pharmacological Potential of Benzofuran (B130515) Derivatives

Benzofuran, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, serves as a core structure in numerous natural and synthetic molecules with significant biological activities. researchgate.netnih.gov Its derivatives have garnered substantial attention from medicinal chemists and pharmacologists due to their broad spectrum of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govijsrst.com The versatility of the benzofuran scaffold allows for structural modifications that can enhance efficacy and selectivity for various biological targets, making it a privileged structure in drug discovery. researchgate.netnih.gov Research into these compounds has identified several lead molecules for treating a range of diseases, underscoring their importance in medicinal chemistry. ijsrst.com

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. nih.gov Benzofuran derivatives have emerged as a promising class of compounds in this pursuit, demonstrating significant activity against a wide range of microorganisms, including bacteria and fungi. nih.govijsrst.com

Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of morbidity and mortality, and the emergence of strains with reduced sensitivity to last-resort antibiotics like vancomycin (B549263) has intensified the search for new treatments. researchgate.net In this context, derivatives of 5,7-dibromobenzofuran have shown notable efficacy. A series of 5,7-dibromo-2-benzoylbenzofurans, synthesized through the Rap–Stoermer condensation, were evaluated for their in-vitro antibacterial activity against MRSA strains. researchgate.net

The study revealed that derivatives featuring carboxylic acid functional groups exhibited reasonable activity against MRSA. Specifically, compounds designated 9b and 9d were identified as having the most potent activity, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. researchgate.net This highlights the potential of the this compound scaffold as a template for developing new anti-MRSA agents. researchgate.net Other research has also identified novel benzofuran-derived inhibitors that target the CrtN enzyme in S. aureus, which is crucial for the biosynthesis of the virulence factor staphyloxanthin. researchgate.net

Table 1: Anti-MRSA Activity of 5,7-Dibromo-2-benzoylbenzofuran Derivatives

| Compound | Functional Group | Target MRSA Strains | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|---|

| 9b | Carboxylic acid | ATCC 43300, ATCC 33591 | 32 µg/mL | researchgate.net |

| 9d | Carboxylic acid | ATCC 43300, ATCC 33591 | 32 µg/mL | researchgate.net |

An important strategy in combating antibiotic resistance is the use of combination therapy, where a compound can enhance the efficacy of an existing antibiotic. nih.gov Studies on 5,7-dibromo-2-benzoylbenzofuran derivatives have explored their synergistic effects with conventional antibiotics against MRSA. researchgate.net Using the agar (B569324) dilution checkerboard assay, researchers have investigated the potential for these benzofuran compounds to work in concert with other antibacterial agents. researchgate.net The concept of synergy involves combining substances to produce an effect greater than the sum of their individual effects, which can help lower the required dosage of antibiotics and reduce the likelihood of resistance development. nih.govnih.gov While detailed synergistic data for this compound derivatives are part of ongoing research, the principle has been demonstrated with other complex molecules, where antimicrobial peptides, for instance, show significant synergistic activity when combined with antibiotics like vancomycin against resistant strains. nih.gov

Benzofuran derivatives are also recognized for their significant antifungal capabilities. medcraveonline.com For example, amiodarone (B1667116), a benzofuran derivative, exhibits potent activity against a broad range of fungi by disrupting the intracellular calcium homeostasis of the pathogen, a mechanism that is a hallmark of its fungicidal activity. researchgate.net Research has extended to novel benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus, which have been synthesized and evaluated for their antifungal properties. nih.gov Among the tested compounds, certain derivatives, specifically 4b and 4d , displayed potent antifungal activity. nih.gov Other studies have identified benzofuran derivatives from natural sources, such as the marine-derived fungus Penicillium crustosum, that show antifungal effects against plant pathogens like Penicillium italicum and Colletotrichum musae. nih.gov The well-known antifungal drug Griseofulvin is itself a benzofuran derivative, further cementing the importance of this chemical scaffold in the development of antimycotic agents. medcraveonline.com

The benzofuran scaffold is a key component in many biologically active compounds that exhibit anticancer properties. researchgate.netresearchgate.net These derivatives have shown potential in treating various cancers by interfering with cell proliferation and survival. researchgate.netnih.gov The inclusion of halogen atoms, such as bromine, into the benzofuran ring has been shown to significantly increase anticancer activity, likely due to the formation of halogen bonds that improve binding affinity to target molecules. nih.gov Numerous synthetic benzofuran derivatives have been reported to possess potent antiproliferative activity against a panel of human cancer cell lines, often comparable or superior to existing anticancer drugs. researchgate.netnih.gov

A key mechanism through which benzofuran derivatives exert their anticancer effects is the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival. mdpi.com The PI3K/Akt/mTOR pathway is frequently overactive in many cancers, making it a prime target for therapeutic intervention. nih.gov

The mammalian target of rapamycin (B549165) (mTOR) is a central kinase in this pathway, and its dysregulation is implicated in uncontrolled cell proliferation. mdpi.com Several novel benzofuran derivatives have been designed and synthesized as potent inhibitors of the mTOR pathway. researchgate.netnih.gov For instance, specific benzo[b]furan derivatives have demonstrated potent efficacy against human breast cancer cells (MCF-7) by directly inhibiting the PI3K/Akt/mTOR signaling cascade. nih.gov Western blot analysis confirmed that these compounds induced mitochondrial-mediated apoptosis in MCF-7 cells. nih.gov One particularly potent compound, 30b , was found to block both mTORC1 and Akt signaling, suggesting it could be effective against cancers that have developed resistance to rapamycin derivatives. nih.gov This dual inhibition is a significant advantage, as it addresses the resistance mechanisms associated with the overactivation of Akt. nih.gov

Table 2: Antiproliferative Activity of Benzo[b]furan Derivatives Against MCF-7 Breast Cancer Cells

| Compound | Target Pathway | Cell Line | IC₅₀ Value (µM) | Mechanism of Action | Source |

|---|---|---|---|---|---|

| 26 | PI3K/Akt/mTOR | MCF-7 | 0.057 | Induces G2/M phase cell cycle arrest and apoptosis | nih.gov |

| 36 | PI3K/Akt/mTOR | MCF-7 | 0.051 | Induces G2/M phase cell cycle arrest and apoptosis | nih.gov |

Anticancer and Antiproliferative Activities

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

The strategic incorporation of halogen atoms, particularly bromine, into the benzofuran scaffold has been a focal point of structure-activity relationship (SAR) studies aimed at enhancing anticancer potency. nih.gov The presence of bromine atoms is thought to increase the binding affinity of these compounds to biological targets through the formation of halogen bonds, which are attractive interactions between the electrophilic halogen and nucleophilic sites on a molecule. nih.gov Research indicates that the position and nature of substituents on the benzofuran ring are critical determinants of cytotoxic activity and selectivity against cancer cell lines. nih.govmdpi.com

SAR analyses have revealed that introducing bromine to a methyl or acetyl group attached to the benzofuran system can significantly increase cytotoxicity. mdpi.com For instance, a bromo derivative of a benzofuran-based oxadiazole conjugate (14c) demonstrated the most potent activity against human colon cancer cells (HCT116) with an IC₅₀ value of 3.27 μM. nih.gov This highlights the positive influence of the bromo substituent on the compound's anticancer efficacy.

Table 1: Cytotoxicity of Selected Brominated Benzofuran Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Cancer Cell Line | IC₅₀ (μM) | Key Structural Features | Reference |

|---|---|---|---|---|

| Compound 1 | K562 (Leukemia) | 5 | Bromine on methyl at C-3 | nih.gov |

| Compound 1 | HL60 (Leukemia) | 0.1 | Bromine on methyl at C-3 | nih.gov |

| Compound 14c | HCT116 (Colon) | 3.27 | Bromo derivative of oxadiazole conjugate | nih.gov |

| Compound 50g | HCT-116 (Colon) | 0.87 | Benzofuran-2-carboxamide derivative | nih.gov |

| Compound 50g | HeLa (Cervical) | 0.73 | Benzofuran-2-carboxamide derivative | nih.gov |

| Compound 50g | A549 (Lung) | 0.57 | Benzofuran-2-carboxamide derivative | nih.gov |

Anti-inflammatory Applications

Derivatives of the benzofuran scaffold are recognized for their significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators. nih.govresearchgate.net The introduction of bromine into the benzofuran structure has been shown to be an important factor for this biological activity. mdpi.com Research has demonstrated that brominated benzofuran derivatives can effectively suppress inflammation by inhibiting the production of nitric oxide (NO) and the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.commdpi.com

For example, certain aza-benzofuran compounds have exhibited potent anti-inflammatory activity by inhibiting NO release in lipopolysaccharide (LPS)-stimulated mouse macrophages, with IC₅₀ values comparable to or better than the standard drug celecoxib. mdpi.comnih.gov Specifically, a study on fluorinated benzofuran derivatives highlighted that a compound's structure lacking a bromine atom resulted in a loss of biological effect, confirming the element's importance for anti-inflammatory action. mdpi.com

The mechanism often involves the modulation of critical inflammatory signaling pathways, such as the NF-κB and MAPK pathways. mdpi.com By inhibiting these pathways, benzofuran derivatives can down-regulate the secretion of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com SAR analysis of some aza-benzofuran compounds indicated that the presence of a double bond in the furan ring, in conjunction with other structural features, contributed to superior anti-inflammatory activity. nih.gov These findings position brominated benzofurans as promising candidates for the development of new anti-inflammatory drugs. nih.gov

Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Target/Assay | IC₅₀ (μM) | Key Structural Features | Reference |

|---|---|---|---|---|

| Compound 1 | NO Inhibition (RAW 264.7) | 17.3 | Aza-benzofuran | mdpi.com |

| Compound 4 | NO Inhibition (RAW 264.7) | 16.5 | Aza-benzofuran | mdpi.com |

| Compound 5d | NO Inhibition (RAW 264.7) | 52.23 | Piperazine/benzofuran hybrid | mdpi.com |

| Fluorinated Benzofuran 1 | IL-6 Inhibition | 1.2 - 9.04 | Difluorinated, Bromine substituent | mdpi.com |

| Fluorinated Benzofuran 1 | PGE₂ Inhibition | 1.1 - 20.5 | Difluorinated, Bromine substituent | mdpi.com |

Antiviral Properties

The benzofuran nucleus is a key structural motif in the development of novel antiviral agents. nih.govmedcraveonline.com Recent research has identified benzofuran derivatives as a promising chemical scaffold for creating broad-spectrum antivirals by targeting host-based mechanisms. nih.gov One such mechanism involves the activation of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections by inducing the production of type I interferons (IFN-I). nih.gov